(4-Phenylpiperidin-4-yl)methanamine
Description
(4-Phenylpiperidin-4-yl)methanamine is a piperidine-derived compound characterized by a phenyl group at the 4-position of the piperidine ring and a methanamine substituent. This scaffold is frequently utilized in medicinal chemistry due to its versatility in interacting with biological targets, particularly central nervous system (CNS) receptors and enzymes. The rigid piperidine ring provides conformational stability, while the phenyl and methanamine groups enable hydrophobic and hydrogen-bonding interactions, respectively.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(4-phenylpiperidin-4-yl)methanamine |
InChI |
InChI=1S/C12H18N2/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5,14H,6-10,13H2 |
InChI Key |
KLIBOYNLALPCFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CN)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylpiperidin-4-yl)methanamine typically involves the reduction of 4-phenylpiperidine-4-carbonitrile using lithium aluminium hydride (LAH) in tetrahydrofuran (THF). The reaction is carried out by slowly adding a solution of 4-phenylpiperidine-4-carbonitrile in THF to a suspension of LAH in THF. The mixture is stirred for two hours, followed by quenching with sodium sulfate decahydrate. The product is then isolated by filtration and concentration .
Industrial Production Methods
Industrial production methods for (4-Phenylpiperidin-4-yl)methanamine are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Phenylpiperidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can further modify the piperidine ring or the phenyl group.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminium hydride (LAH) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amine oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the piperidine ring.
Scientific Research Applications
(4-Phenylpiperidin-4-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Biological Research: It serves as a ligand in the study of receptor-ligand interactions and protein binding studies.
Mechanism of Action
The mechanism of action of (4-Phenylpiperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs of (4-Phenylpiperidin-4-yl)methanamine include modifications to the piperidine ring, aromatic substituents, and linker regions. Below is a comparative analysis:
Key Observations :
- Substituent Effects : The addition of bulky aromatic groups (e.g., naphthyl-pyrimidine in ) enhances target specificity but may reduce solubility. Smaller groups (e.g., methyl in ) improve metabolic stability.
- Synthetic Accessibility : Yields vary significantly; diphenylbutyl derivatives achieve 81% efficiency , while cross-coupling strategies (e.g., Pd/BINAP in ) enable complex modifications.
Pharmacological Profiles
- Dopamine Receptor Selectivity : Analogous carbazole derivatives (e.g., (9-ethyl-9H-carbazol-3-yl)methanamine) exhibit high D3R selectivity (Ki = 144.7 nM for D3R vs. <15% D2R inhibition at 10 mmol/L) . This contrasts with (4-Phenylpiperidin-4-yl)methanamine, which lacks direct dopamine receptor data but shares structural motifs with CNS-targeting compounds.
- Wnt/β-catenin Agonism : Compound 5 (from ) demonstrates potent bone formation activity (oral ED50 ~10 mg/kg), attributed to the naphthyl-pyrimidine moiety enhancing Wnt pathway engagement.
- Antiviral Activity : The diphenylbutyl derivative in targets US28, a viral GPCR, suggesting scaffold adaptability to diverse receptor families.
Physicochemical Properties
- Lipophilicity : Chlorinated derivatives (e.g., ) likely exhibit higher logP values, influencing blood-brain barrier penetration.
Biological Activity
(4-Phenylpiperidin-4-yl)methanamine, a compound derived from the piperidine family, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and therapeutic potential, supported by data tables and case studies.
Chemical Structure
The chemical structure of (4-Phenylpiperidin-4-yl)methanamine can be represented as follows:
This structure includes a piperidine ring with a phenyl group at the 4-position and a methanamine substituent, which contributes to its unique biological properties.
The biological activity of (4-Phenylpiperidin-4-yl)methanamine is primarily attributed to its interaction with various molecular targets:
- Neurotransmitter Modulation : The compound acts as a substrate for enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), influencing the metabolism of neurotransmitters like dopamine, norepinephrine, and serotonin .
- Antimicrobial Activity : Similar compounds have shown bactericidal effects through the hydrolysis to formaldehyde in acidic environments, which denatures proteins and nucleic acids in bacteria.
- Inhibition of Mycobacterium tuberculosis : In high-throughput screening, derivatives of this compound demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM .
Pharmacokinetics
The pharmacokinetic profile indicates that (4-Phenylpiperidin-4-yl)methanamine is well absorbed in the gastrointestinal tract and excreted via urine. Its efficacy is highly dependent on environmental pH, showing optimal activity in acidic conditions.
Table 1: Biological Activities and Mechanisms
Case Studies
Several studies have highlighted the potential therapeutic applications of (4-Phenylpiperidin-4-yl)methanamine:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of approximately 15 µM for both strains.
- Neuropharmacological Effects : Research on its effects on neurotransmitter systems revealed that it could enhance dopaminergic signaling, suggesting potential applications in treating disorders like depression and anxiety.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of (4-Phenylpiperidin-4-yl)methanamine. Modifications to the phenyl group or piperidine ring can significantly alter its pharmacological profile:
Table 2: Structure-Activity Relationships
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
